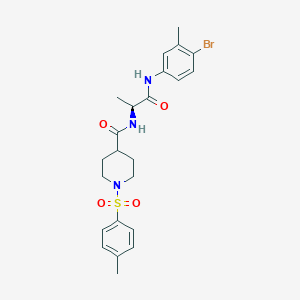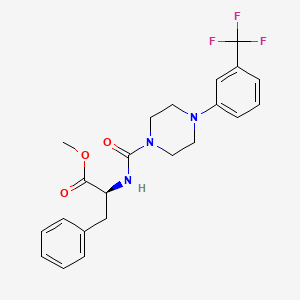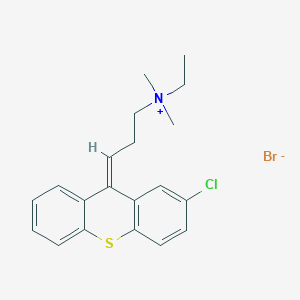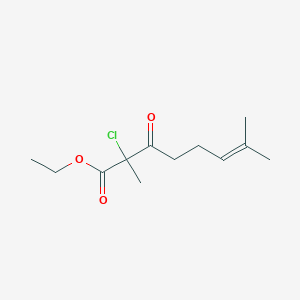
C23H28BrN3O4S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C23H28BrN3O4S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C23H28BrN3O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Nucleophilic substitution reactions: These reactions often involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the final product.
Coupling reactions: These reactions involve the joining of two or more molecular fragments to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize production costs. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques.
化学反应分析
Types of Reactions
C23H28BrN3O4S: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Solvents: Common solvents used in these reactions include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
科学研究应用
C23H28BrN3O4S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecular structures.
Biology: It is used in the study of biological processes and the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of C23H28BrN3O4S involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, including the inhibition of enzyme activity, the modulation of signal transduction pathways, and the induction of cell death. The exact mechanism of action depends on the specific context in which the compound is used.
相似化合物的比较
C23H28BrN3O4S: can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar molecular structures or functional groups. For example:
C23H28ClN3O4S: This compound contains chlorine instead of bromine and may have different chemical and biological properties.
C23H28BrN3O4: This compound lacks the sulfur atom and may have different reactivity and applications.
By comparing This compound
属性
分子式 |
C23H28BrN3O4S |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-(4-bromo-3-methylanilino)-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H28BrN3O4S/c1-15-4-7-20(8-5-15)32(30,31)27-12-10-18(11-13-27)23(29)25-17(3)22(28)26-19-6-9-21(24)16(2)14-19/h4-9,14,17-18H,10-13H2,1-3H3,(H,25,29)(H,26,28)/t17-/m0/s1 |
InChI 键 |
IQOODTVWXCQWFF-KRWDZBQOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Br)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)

![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)
![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)



![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)
